molecular formula C19H17ClN2O2S B4046013 2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride

2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride

Cat. No.: B4046013
M. Wt: 372.9 g/mol
InChI Key: BZVAKIINURNOJU-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a phenothiazine moiety, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride typically involves multiple steps, starting with the preparation of the furan and phenothiazine intermediates. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride is unique due to its combination of a furan ring and a phenothiazine moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S.ClH/c22-19(13-20-12-14-6-5-11-23-14)21-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)21;/h1-11,20H,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVAKIINURNOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNCC4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride
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2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride
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2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride
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2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride
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